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Abstract
Enasidenib (formerly AG-221) is a first-in-class, oral, small-molecule inhibitor of mutated

isocitrate dehydrogenase 2 (IDH2) enzymes, approved for the treatment of relapsed or

refractory acute myeloid leukemia (AML) with an IDH2 mutation. This guide provides a detailed

technical overview of the Enasidenib binding site on the mutant IDH2 protein. It amalgamates

structural data, quantitative binding affinities, and detailed experimental methodologies to offer

a comprehensive resource for researchers in oncology and drug development. Central to its

mechanism is the allosteric inhibition of the neomorphic activity of mutant IDH2, thereby

reducing the oncometabolite D-2-hydroxyglutarate (2-HG) and promoting myeloid

differentiation.

Introduction: The Role of Mutant IDH2 in Oncology
Isocitrate dehydrogenase 2 (IDH2) is a critical enzyme in the tricarboxylic acid (TCA) cycle,

catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) in the

mitochondria.[1] Somatic point mutations in the active site of IDH2, most commonly at arginine

residues R140 and R172, are found in a variety of cancers, including approximately 12% of

AML cases.[2][3] These mutations confer a neomorphic (new) enzymatic function, causing the

reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG), which accumulates to

high levels.[2] 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic

dysregulation via DNA and histone hypermethylation, which ultimately results in a block in
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cellular differentiation, a hallmark of AML.[2][4] Enasidenib selectively targets these mutant

IDH2 enzymes, offering a targeted therapeutic approach.

Mechanism of Action: Allosteric Inhibition of 2-HG
Production
Enasidenib functions as a selective, reversible, and potent allosteric inhibitor.[1][5] Instead of

competing with the substrate at the active site, it binds to a distinct pocket located at the

interface of the IDH2 homodimer.[6][7] This binding event stabilizes the enzyme in an open

conformation, preventing the conformational changes necessary for the catalytic reduction of α-

KG to 2-HG.[7] The inhibition leads to a significant, dose-dependent reduction in 2-HG levels in

both in vitro and in vivo models, which in turn alleviates the differentiation block in

hematopoietic cells.[5][6]

Below is a diagram illustrating the signaling pathway of mutant IDH2 and the mechanism of

Enasidenib's intervention.
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Caption: Mutant IDH2 signaling and Enasidenib's inhibitory action.
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The Enasidenib Binding Site: A Structural
Perspective
The precise binding site of Enasidenib on the mutant IDH2 R140Q homodimer was elucidated

through X-ray crystallography at a resolution of 1.55 Å (PDB ID: 5I96).[6][8]

Location: Enasidenib binds to a hydrophobic, allosteric pocket located at the interface

where the two homodimer subunits meet.[2][7] This site is distinct from the catalytic active

site where isocitrate and α-KG bind.

Key Interacting Residues: The binding is anchored by a combination of hydrogen bonds and

extensive hydrophobic interactions.[2] Molecular modeling and structural data have identified

several key residues within the pocket that interact with Enasidenib:

Glutamine 316 (Q316): Forms crucial hydrogen bonds with the diaminotriazine ring of

Enasidenib.[2][9] Mutations at this site, such as Q316E, can disrupt this hydrogen bond

and lead to drug resistance.

Isoleucine 319 (I319): Contributes to the hydrophobic pocket. Resistance mutations like

I319M introduce a bulkier side chain, causing steric hindrance that impedes Enasidenib
binding.

Other Hydrophobic Interactions: The symmetric, hydrophobic nature of the pocket is

formed by residues from both dimer subunits, creating a favorable environment for the

lipophilic tails of the Enasidenib molecule.[2]

The logical relationship between Enasidenib and the key residues at the binding interface is

depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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